![molecular formula C24H18Br2N8 B14505259 1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide CAS No. 62786-34-9](/img/structure/B14505259.png)
1,1'-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
The synthesis of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-phenylimidazo[1,2-a]pyrimidine with a diazene precursor under controlled conditions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can break the diazene bridge, resulting in the formation of two separate imidazo[1,2-a]pyrimidine units.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ions are replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: The compound is used in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide involves its interaction with cellular targets such as DNA and enzymes. The diazene bridge allows the compound to form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of essential cellular functions. This interaction can trigger apoptosis in cancer cells, making it a promising anticancer agent .
Comparaison Avec Des Composés Similaires
Similar compounds include other imidazo[1,2-a]pyrimidines such as:
- 2-phenylimidazo[1,2-a]pyrimidine
- 1,1’-Diazenediylbis(2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide
Compared to these compounds, 1,1’-Diazenediylbis(2-phenyl-1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide exhibits unique properties due to the presence of the phenyl groups and the diazene bridge, which enhance its biological activity and chemical stability.
Propriétés
Numéro CAS |
62786-34-9 |
|---|---|
Formule moléculaire |
C24H18Br2N8 |
Poids moléculaire |
578.3 g/mol |
Nom IUPAC |
bis(2-phenylimidazo[1,2-a]pyrimidin-4-ium-1-yl)diazene;dibromide |
InChI |
InChI=1S/C24H18N8.2BrH/c1-3-9-19(10-4-1)21-17-29-15-7-13-25-23(29)31(21)27-28-32-22(20-11-5-2-6-12-20)18-30-16-8-14-26-24(30)32;;/h1-18H;2*1H/q+2;;/p-2 |
Clé InChI |
MHFCBQGWSVZROF-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C2=C[N+]3=CC=CN=C3N2N=NN4C(=C[N+]5=CC=CN=C45)C6=CC=CC=C6.[Br-].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-(4-Methylpentan-2-ylidene)amino]-N-phenylaniline](/img/structure/B14505183.png)
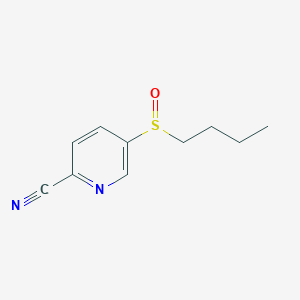
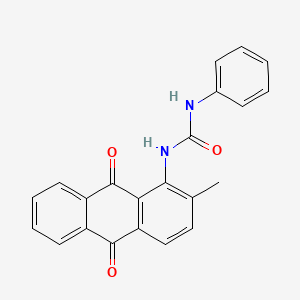
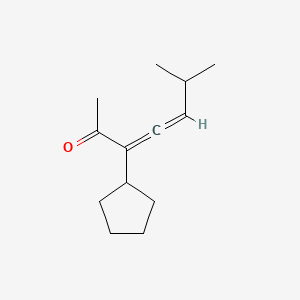
![5,5'-(Butane-1,4-diyl)bis[3-(methylsulfanyl)-1H-1,2,4-triazole]](/img/structure/B14505211.png)
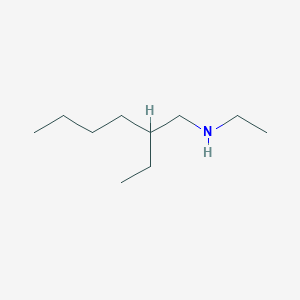

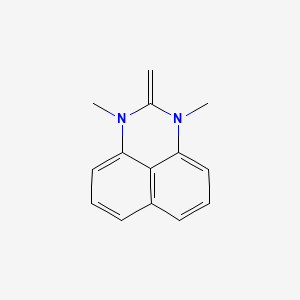

![N,N'-[Hexane-1,6-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14505247.png)




